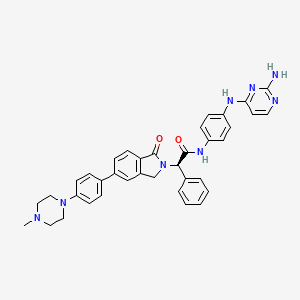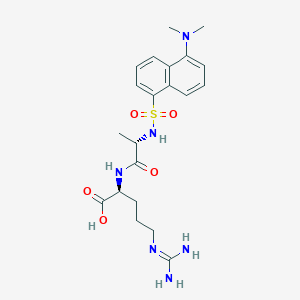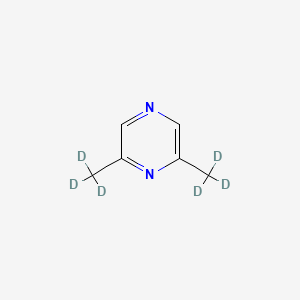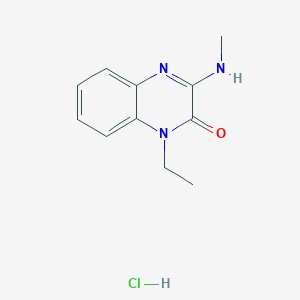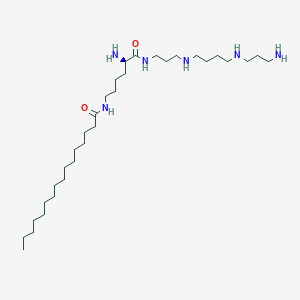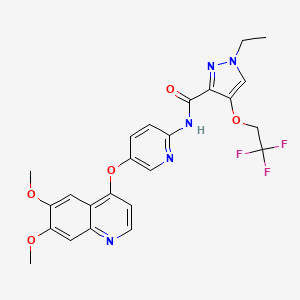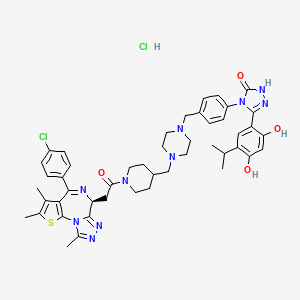
PROTAC BRD4 Degrader-21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC BRD4 Degrader-21 is a potent degrader of the bromodomain-containing protein 4 (BRD4). This compound has demonstrated significant inhibition of tumor growth in mouse xenograft models, making it a promising candidate for cancer therapy . PROTAC, or Proteolysis Targeting Chimeras, is a novel technology that uses small molecules to degrade target proteins specifically, offering a new approach to drug discovery and therapeutic intervention .
Méthodes De Préparation
The synthesis of PROTAC BRD4 Degrader-21 involves the use of bifunctional small molecules that link a ligand for the target protein (BRD4) to a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Ligand Synthesis: The synthesis of the ligand that binds to BRD4.
Linker Attachment: The attachment of a linker molecule to the BRD4 ligand.
E3 Ligase Ligand Synthesis: The synthesis of the ligand that binds to the E3 ubiquitin ligase.
Conjugation: The conjugation of the BRD4 ligand-linker complex to the E3 ligase ligand.
Industrial production methods for this compound are still under development, but they generally involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
PROTAC BRD4 Degrader-21 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
PROTAC BRD4 Degrader-21 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study protein degradation and the ubiquitin-proteasome system.
Mécanisme D'action
PROTAC BRD4 Degrader-21 exerts its effects by recruiting an E3 ubiquitin ligase to the target protein BRD4. This recruitment leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. The molecular targets involved include the bromodomain of BRD4 and the E3 ubiquitin ligase complex . The pathway involves the formation of a ternary complex between the PROTAC, BRD4, and the E3 ligase, leading to the targeted degradation of BRD4 .
Comparaison Avec Des Composés Similaires
PROTAC BRD4 Degrader-21 is unique in its high selectivity and potency for degrading BRD4. Similar compounds include:
ARV-825: Another BRD4 degrader that has shown efficacy in preclinical models.
MZ1: A PROTAC that targets BRD4 and has been used to study the mechanism of action of PROTACs.
BD-7148: A highly potent and selective BRD4 degrader with strong antitumor activity.
Compared to these compounds, this compound offers a unique combination of high selectivity, potency, and potential for therapeutic application .
Propriétés
Formule moléculaire |
C47H54Cl2N10O4S |
|---|---|
Poids moléculaire |
926.0 g/mol |
Nom IUPAC |
4-[4-[[4-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperazin-1-yl]methyl]phenyl]-3-(2,4-dihydroxy-5-propan-2-ylphenyl)-1H-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C47H53ClN10O4S.ClH/c1-27(2)36-22-37(40(60)24-39(36)59)44-51-53-47(62)58(44)35-12-6-31(7-13-35)25-54-18-20-55(21-19-54)26-32-14-16-56(17-15-32)41(61)23-38-45-52-50-30(5)57(45)46-42(28(3)29(4)63-46)43(49-38)33-8-10-34(48)11-9-33;/h6-13,22,24,27,32,38,59-60H,14-21,23,25-26H2,1-5H3,(H,53,62);1H/t38-;/m0./s1 |
Clé InChI |
BKCLODCLAKHBOU-KYYDUREMSA-N |
SMILES isomérique |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N4CCC(CC4)CN5CCN(CC5)CC6=CC=C(C=C6)N7C(=NNC7=O)C8=CC(=C(C=C8O)O)C(C)C)C9=CC=C(C=C9)Cl)C.Cl |
SMILES canonique |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N4CCC(CC4)CN5CCN(CC5)CC6=CC=C(C=C6)N7C(=NNC7=O)C8=CC(=C(C=C8O)O)C(C)C)C9=CC=C(C=C9)Cl)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


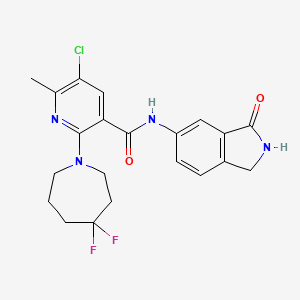
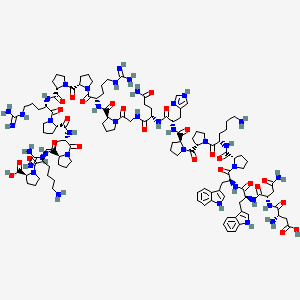
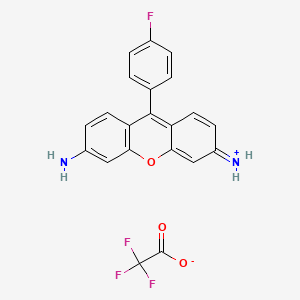
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)

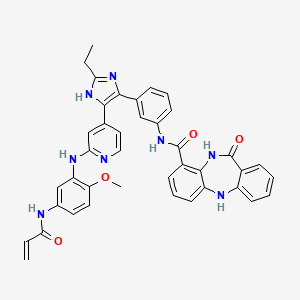
![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)

